molecular formula C26H24N6O4S B12129255 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12129255
M. Wt: 516.6 g/mol
InChI Key: YAXYSESARDVENH-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with the molecular formula C26H24N6O4S. This compound is known for its unique structural features, which include a pyrroloquinoxaline core, a sulfamoylphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.
  • Reagent in Chemical Reactions : It is utilized in chemical reactions involving electrophilic aromatic substitutions due to the presence of the methoxy and sulfamoyl groups.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. It may inhibit bacterial growth through interactions with bacterial enzymes.
  • Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, studies using the MTT assay demonstrated significant inhibitory effects on HCT-116 cancer cells, suggesting its potential as an anticancer agent .

Medicine

  • Therapeutic Potential : Ongoing research is focused on exploring the compound's efficacy as a therapeutic agent for treating cancers and infectious diseases. Its mechanism of action appears to involve the inhibition of key enzymes responsible for cell proliferation and survival.
  • Drug Development : The structural characteristics of this compound make it a candidate for drug development targeting specific molecular pathways involved in disease progression.

Industry

  • Material Science : The compound is being investigated for its applications in developing new materials with unique properties due to its complex structure.
  • Industrial Processes : It is utilized as an intermediate in various industrial chemical processes, particularly those requiring specific functional groups for reactivity.

Case Studies

  • Anticancer Research : A study published in 2022 evaluated the anticancer potential of various quinoxaline derivatives, including this compound. The results indicated that it significantly inhibited the growth of HCT-116 cancer cells through apoptosis induction .
  • Antimicrobial Activity Assessment : A series of experiments conducted to assess the antimicrobial properties revealed that this compound effectively inhibited the growth of several bacterial strains, supporting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:

  • This compound
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H28N4O4S
  • Molecular Weight : 484.58 g/mol
  • IUPAC Name : this compound

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related quinoxaline derivatives have shown:

  • Cell Viability Reduction : In vitro assays demonstrated that certain derivatives can reduce cell viability in cancer cell lines by over 90% at concentrations around 10 µM .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of specific signaling pathways, including those involving the p53 protein and caspase activation.
CompoundCell LineIC50 (µM)Mechanism
2-amino-N-[...]A375 (melanoma)10Apoptosis induction
Related QuinolineMCF-7 (breast)5p53 pathway modulation

Antimicrobial Activity

In addition to anticancer effects, the compound's structural features suggest potential antimicrobial properties. Preliminary tests have indicated:

  • Broad Spectrum Activity : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 50 µg/mL against various bacterial strains, indicating promising antimicrobial potential.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of dose optimization for maximizing therapeutic effects while minimizing toxicity .
  • Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapeutic agents. Preliminary results suggest that co-administration may enhance efficacy and reduce resistance in cancer cells, providing a dual approach to treatment .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with specific receptors involved in cell proliferation and apoptosis, suggesting a targeted approach to cancer therapy .

Properties

Molecular Formula

C26H24N6O4S

Molecular Weight

516.6 g/mol

IUPAC Name

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H24N6O4S/c1-36-18-10-6-16(7-11-18)14-15-29-26(33)22-23-25(31-21-5-3-2-4-20(21)30-23)32(24(22)27)17-8-12-19(13-9-17)37(28,34)35/h2-13H,14-15,27H2,1H3,(H,29,33)(H2,28,34,35)

InChI Key

YAXYSESARDVENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)S(=O)(=O)N)N

Origin of Product

United States

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